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Compound of Interest

Compound Name: 2-Bromo-4-iodopyridine

Cat. No.: B027774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-iodopyridine,

a key building block in modern organic synthesis. This document details its commercial

availability, physicochemical properties, synthesis protocols, and key applications in cross-

coupling reactions, tailored for professionals in chemical research and drug development.

Commercial Availability and Suppliers
2-Bromo-4-iodopyridine is readily available from a variety of chemical suppliers, catering to

research and development needs. The table below summarizes the offerings from several key

suppliers.

Supplier Product Number(s) Purity
Available
Quantities

Sigma-Aldrich SY3432449910 95% 5 g, 10 g, 25 g

Thermo Scientific L20015.06 ≥96.0% (GC), 97% 5 g

TCI America B5119 >98.0% (GC) 1 g, 5 g

Chem-Impex 28666 - 1 g, 5 g, 10 g, 25 g

BLD Pharm BD108343 97% 1 g, 5 g, 25 g

MedChemExpress HY-W008398 - 5 g, 10 g
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Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 2-Bromo-4-
iodopyridine is provided below for easy reference.

Property Value

CAS Number 100523-96-4

Molecular Formula C₅H₃BrIN

Molecular Weight 283.89 g/mol

Appearance
White to pale cream or pale yellow crystals or

powder

Melting Point 59-68 °C

Purity ≥95% (typically >97% by GC)

Spectroscopic Data: While specific, verified spectra for 2-Bromo-4-iodopyridine are not widely

published in publicly accessible databases, typical spectral characteristics can be anticipated

based on its structure. Researchers should obtain and interpret spectra on their own material

for definitive characterization.

¹H NMR: The spectrum is expected to show three signals in the aromatic region,

corresponding to the three protons on the pyridine ring. The chemical shifts and coupling

constants will be indicative of their positions relative to the nitrogen and halogen

substituents.

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the

pyridine ring. The carbons bearing the bromine and iodine atoms will be significantly shifted

downfield.

IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching of

the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and C-Br and

C-I stretching vibrations at lower frequencies.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound. The isotopic pattern of the molecular ion will be

characteristic of a molecule containing one bromine atom.

Synthesis of 2-Bromo-4-iodopyridine
A common and effective method for the synthesis of 2-Bromo-4-iodopyridine is through a

"halogen dance" reaction, which involves the rearrangement of a halogen atom on the pyridine

ring. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Halogen Dance
This two-step procedure starts from the readily available 2-bromopyridine.

Step 1: Synthesis of 2-Bromo-3-iodopyridine

Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere,

dissolve diisopropylamine (7.0 mL, 0.05 mol) in anhydrous tetrahydrofuran (THF, 100 mL).

Cool the solution to -40 °C. To this, add n-butyllithium (2.5 M in hexanes, 20 mL, 0.05 mol)

dropwise. Stir the resulting mixture for 30 minutes at this temperature to generate lithium

diisopropylamide (LDA).

Lithiation of 2-Bromopyridine: Cool the LDA solution to -95 °C. Add a solution of 2-

bromopyridine (4.85 mL, 0.05 mol) in anhydrous THF (20 mL) dropwise, maintaining the

temperature between -95 °C and -90 °C. Stir the reaction mixture at this temperature for 3-4

hours.

Iodination: Prepare a solution of iodine (12.7 g, 0.05 mol) in anhydrous THF (40 mL). Add

this solution dropwise to the reaction mixture, ensuring the temperature remains at -95 °C.

Stir for an additional 40-50 minutes.

Work-up and Isolation: Quench the reaction by the careful addition of a 10% aqueous acetic

acid solution until the pH is between 8 and 9. Add distilled water (50 mL) and extract the

mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-3-iodopyridine

can be purified by column chromatography.
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Step 2: Halogen Dance to 2-Bromo-4-iodopyridine

Preparation of LDA: Prepare a fresh solution of LDA (0.05 mol) in anhydrous diethyl ether

(100 mL) as described in Step 1.

Rearrangement Reaction: Cool the LDA solution to -75 °C. Add a solution of 2-bromo-3-

iodopyridine (from the previous step) in anhydrous diethyl ether (20 mL) dropwise. Stir the

mixture at -75 °C. The progress of the halogen dance can be monitored by thin-layer

chromatography (TLC).

Quenching and Isolation: Upon completion, quench the reaction by the addition of saturated

aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and

separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic

layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under

reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield 2-
Bromo-4-iodopyridine as a solid.

Step 1: Synthesis of 2-Bromo-3-iodopyridine
Step 2: Halogen Dance

2-Bromopyridine Lithiation

1. LDA, THF
2. -95 °C IodinationI₂ 2-Bromo-3-iodopyridineWork-up Rearrangement

1. LDA, Et₂O
2. -75 °C 2-Bromo-4-iodopyridine

Quench & Purify

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Bromo-4-iodopyridine.

Applications in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in 2-Bromo-4-iodopyridine makes it an

exceptionally useful substrate for sequential, site-selective cross-coupling reactions. The C-I

bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the
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C-Br bond. This allows for selective functionalization at the 4-position, leaving the 2-position

available for a subsequent transformation.

Experimental Protocol: Selective Suzuki-Miyaura
Coupling at the C-4 Position
This protocol describes a typical procedure for the selective coupling of an arylboronic acid at

the 4-position of 2-Bromo-4-iodopyridine.

Reaction Setup: In an oven-dried Schlenk flask, combine 2-Bromo-4-iodopyridine (1.0

equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base such as potassium

carbonate (K₂CO₃, 2.0-3.0 equiv.).

Catalyst Addition: Add the palladium catalyst, for example,

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic

solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. Degas the

reaction mixture by bubbling argon through it for 15-20 minutes.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under

an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by flash column

chromatography to obtain the 2-bromo-4-arylpyridine derivative.
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Caption: Selective cross-coupling pathway of 2-Bromo-4-iodopyridine.

The resulting 2-bromo-4-arylpyridine is a valuable intermediate that can undergo a second

cross-coupling reaction, such as a Sonogashira, Heck, or Buchwald-Hartwig amination, at the

C-2 position to generate highly functionalized and complex pyridine derivatives. This sequential

approach provides a powerful tool for the construction of molecular libraries in drug discovery

and materials science.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b027774?utm_src=pdf-body-img
https://www.benchchem.com/product/b027774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-4-
iodopyridine for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027774#commercial-availability-and-suppliers-of-2-
bromo-4-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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